Butane-1,4-disulfonic acid hydrate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

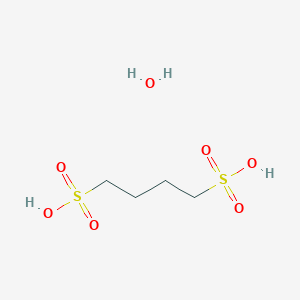

2D Structure

3D Structure of Parent

特性

IUPAC Name |

butane-1,4-disulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPXROQMZCYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-14-8 | |

| Record name | 1,4-Butanedisulfonic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Historical Trajectories of Alkanedisulfonic Acids in Synthetic Chemistry

The journey of alkanedisulfonic acids in synthetic chemistry is rooted in the broader history of sulfonic acids, which began to be systematically studied in the 19th century. Early methods for the synthesis of sulfonic acids primarily involved the sulfonation of aromatic compounds. glpbio.comcam.ac.uk The direct sulfonation of alkanes to produce alkanesulfonic acids proved to be a more challenging endeavor.

A significant breakthrough in the synthesis of aliphatic sulfonic acids was the work of Adolph Strecker in the mid-19th century. While primarily known for the Strecker amino acid synthesis, his investigations into the reactions of aldehydes with ammonia (B1221849) and other reagents laid foundational principles for C-N bond formation, which indirectly influenced the development of synthetic routes to various functionalized organic compounds. wikipedia.orgwikipedia.orgmsu.edu

The preparation of α,ω-alkanedisulfonic acids, such as butane-1,4-disulfonic acid, historically involved multi-step processes. One of the earliest and most common methods was the reaction of α,ω-dihaloalkanes with a sulfite (B76179) salt, a reaction that exemplifies nucleophilic substitution. glpbio.com For instance, the synthesis of butane-1,4-disulfonic acid can be achieved by reacting 1,4-dibromobutane (B41627) with sodium sulfite in an aqueous solution. Another established route involves the oxidation of the corresponding dithiols. wikipedia.org

Over the years, these methods have been refined to improve yields and purity. For example, modern adaptations of the sulfite reaction with 1,4-dihalobutanes focus on optimizing reaction conditions such as temperature and pH to achieve high yields, often exceeding 90%. glpbio.com The development of these synthetic routes has been crucial for making alkanedisulfonic acids more accessible for research and industrial applications.

Contemporary Research Significance of Butane 1,4 Disulfonic Acid Hydrate

In recent years, Butane-1,4-disulfonic acid hydrate (B1144303) has emerged as a compound of interest in several areas of advanced research. Its strong acidity, high solubility in water, and the presence of two functional groups on a flexible chain contribute to its versatility.

One of the primary applications of Butane-1,4-disulfonic acid is as a strong acid catalyst in organic synthesis. Its effectiveness has been demonstrated in reactions where protonation of a substrate is a key step, leading to enhanced reaction rates and yields. glpbio.com Unlike some mineral acids, its organic nature can offer better solubility in certain reaction media.

In the field of analytical chemistry , Butane-1,4-disulfonic acid is utilized as a mobile phase component in High-Performance Liquid Chromatography (HPLC). glpbio.com Its ionic nature and high solubility are advantageous for the separation of a variety of analytes.

Furthermore, Butane-1,4-disulfonic acid serves as a crucial intermediate in the synthesis of other valuable compounds. A notable example is its use in the preparation of Ademetionine butanedisulfonate , a drug used in the treatment of chronic liver disease. drugbank.com

Recent research has also explored its potential in materials science , particularly in the development of proton exchange membranes (PEMs) for fuel cells. The sulfonic acid groups can facilitate proton transport, a critical function in PEMs. nih.govchemicalbook.com The hydrated nature of the compound is particularly relevant here, as water molecules play a crucial role in the proton conduction mechanism within the membrane. Studies on similar sulfonated polymers, like Nafion, have shown that the hydration state of the sulfonic acid groups is directly linked to the membrane's proton conductivity. chemicalbook.commdpi.com

The table below summarizes some of the key research applications of Butane-1,4-disulfonic acid.

| Research Area | Specific Application |

| Catalysis | Strong acid catalyst in organic synthesis. |

| Analytical Chemistry | Mobile phase component in HPLC. |

| Pharmaceutical Synthesis | Intermediate in the synthesis of Ademetionine butanedisulfonate. drugbank.com |

| Materials Science | Potential component in proton exchange membranes for fuel cells. nih.govchemicalbook.com |

Structural Characteristics Relevant to Advanced Research Paradigms

Halogenation-Based Approaches

These methods typically involve the initial preparation of a 1,4-dihalogenated butane, which then undergoes a nucleophilic substitution reaction to introduce the sulfonic acid groups.

A prevalent and well-documented method for synthesizing butane-1,4-disulfonic acid involves the reaction of 1,4-dihalobutanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584), with a sulfite (B76179) salt, most commonly sodium sulfite (Na₂SO₃). google.com This reaction proceeds via a nucleophilic substitution mechanism, where the sulfite ion displaces the halide ions to form the corresponding disodium (B8443419) salt of butane-1,4-disulfonic acid. Subsequent acidification of this salt yields the desired butane-1,4-disulfonic acid.

The efficiency of this synthetic route is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of dihalogenated butane, reaction temperature, and reaction time.

When using 1,4-dibromobutane, heating at a temperature range of 110–120°C for approximately 10 hours has been reported to achieve a high yield of 95%. In contrast, the use of 1,4-dichlorobutane generally requires a longer reaction time, with prolonged reflux for about 20 hours resulting in an 83% yield, which is attributed to the slower reaction kinetics of the chloro-derivative compared to the bromo-derivative. Another optimized process using 1,4-dichlorobutane and sodium sulfite reports a reaction time of 8 hours, resulting in a high yield and purity. google.com

The molar ratio of the reactants is also a critical factor. A molar ratio of 1:2 for 1,4-dihalobutane to sodium sulfite is often employed to ensure complete substitution. google.com The use of an aqueous solution as the reaction medium is common, with a typical concentration being 2 ml of water per millimole of the 1,4-dihalobutane. google.com

Table 1: Optimized Reaction Conditions for Nucleophilic Substitution

| 1,4-Dihalogenated Butane | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) |

|---|---|---|---|

| 1,4-Dibromobutane | 110-120 | 10 | 95 |

| 1,4-Dichlorobutane | Reflux | 20 | 83 |

| 1,4-Dichlorobutane | Reflux | 8 | 90.5-95.3 google.com |

The efficiency of the halogenation-based approach is generally considered high, particularly when starting with 1,4-dibromobutane, due to the high yields achieved. The purity of the resulting sodium 1,4-butanedisulfonate can be greater than 90% after purification steps such as ion-exchange chromatography. The primary byproducts of this reaction are the corresponding sodium halide salts (NaBr or NaCl), which are typically removed during the workup and purification stages.

One optimized method involves reacting 1,4-dichlorobutane with sodium sulfite in a solvent, followed by the addition of a water-soluble organic solvent to induce crystallization of the desired product, leaving impurities in the solution. google.com This process is reported to be simple, with a shorter reaction time of 8 hours, high yield, and low environmental impact. google.com

Nucleophilic Substitution Reactions of 1,4-Dihalogenated Butanes with Sulfite Salts

Direct Sulfonation Strategies

Direct sulfonation methods offer an alternative pathway to butane-1,4-disulfonic acid, avoiding the need for pre-halogenated starting materials.

The direct sulfonation of butane can be achieved using strong sulfonating agents like sulfur trioxide (SO₃). google.com This process involves the electrophilic attack of the sulfonating agent on the butane molecule. numberanalytics.com The reaction with sulfur trioxide is highly exothermic and rapid. scispace.com To control the reactivity and minimize side reactions, the sulfur trioxide is often vaporized and diluted with an inert gas like air or nitrogen before being introduced to the reaction mixture. scispace.com

The use of liquid n-butane can serve as both a reactant and a medium to control the reaction temperature through refluxing, maintaining the temperature between -10°C and 20°C. google.com In one example, a mixture of n-butane carrying approximately 3% by weight of sulfur trioxide is introduced into the reaction zone, leading to over 99% sulfonation. google.com

Research into alternative sulfonating agents and reaction conditions aims to improve the efficiency, safety, and environmental profile of the direct sulfonation process. Fuming sulfuric acid (oleum), which is a solution of SO₃ in sulfuric acid, is another commonly used sulfonating agent. numberanalytics.com

The choice of solvent can also influence the reaction. While some processes are carried out in the absence of a solvent, others may utilize inert solvents to facilitate the reaction. google.comnumberanalytics.com The development of catalytic systems for sulfonation is an area of ongoing research. For instance, the synthesis of aromatic sulfonic anhydrides has been carried out using direct sulfonation with SO₃, which can then act as sulfonating agents themselves. core.ac.uk

Derivation from Disodium 1,4-Butanedisulfonate

The conversion of Disodium 1,4-butanedisulfonate to Butane-1,4-disulfonic acid is a critical step that hinges on the effective substitution of sodium cations with protons. This transformation is typically achieved through various acidification techniques.

Two primary methods have been established for the acidification of the disodium salt: direct acidification with strong acids and conversion using ion-exchange resins.

A prevalent direct acidification method involves treating Disodium 1,4-butanedisulfonate with a hydrogen chloride solution. wipo.int In one specific process, the disodium salt is suspended in anhydrous methanol (B129727), and hydrogen chloride gas is introduced into the mixture. The reaction temperature is maintained between 40 and 50°C. chemicalbook.com The reaction is considered complete when the concentration of hydrogen chloride in the solution surpasses 10% by weight. chemicalbook.com Following the reaction, excess HCl and methanol are removed through vacuum distillation, and the final product is crystallized using glacial acetic acid, yielding crude Butane-1,4-disulfonic acid with a reported yield of 90.8%. chemicalbook.com

Another established technique involves the use of an acidic ion-exchange resin. wikipedia.orgchemicalbook.com In this method, an aqueous solution of Disodium 1,4-butanedisulfonate is passed through a column packed with a strong acid cation-exchange resin. wikipedia.orgorgsyn.org The resin swaps the sodium ions (Na+) from the salt with hydrogen ions (H+), directly converting the salt into the disulfonic acid in the eluent. wikipedia.orgchemicalbook.com The resulting aqueous solution of the acid is then concentrated under reduced pressure to isolate the product. orgsyn.org

| Method | Reagents | Solvent/Medium | Key Conditions | Reported Yield |

|---|---|---|---|---|

| Direct Acidification | Hydrogen Chloride (gas) | Anhydrous Methanol, Glacial Acetic Acid | Temperature controlled at 40-50°C chemicalbook.com | 90.8% chemicalbook.com |

| Ion-Exchange Resin | Strong Acid Cation-Exchange Resin | Water | Aqueous solution passed through resin column wikipedia.orgorgsyn.org | 72-80% (for a related sultone synthesis) wikipedia.org |

Advanced Synthetic Innovations and Process Optimization Studies

Recent advancements in the synthesis of Butane-1,4-disulfonic acid and its precursors have focused on process optimization to improve efficiency, reduce costs, and enhance environmental friendliness.

One significant optimization involves the synthesis of the precursor, Disodium 1,4-butanedisulfonate. A patented method details the reaction between 1,4-dichlorobutane and sodium sulfite in a mixed solvent system. google.com This process introduces a water-miscible organic solvent, such as ethanol (B145695) or methanol, to the aqueous reaction mixture post-reaction. google.com The addition of the organic solvent induces the selective crystallization of Disodium 1,4-butanedisulfonate, leaving impurities like sodium chloride in the solution. google.com This innovation simplifies the purification process, shortens the reaction time to 8 hours, and results in high yields and purity. google.com For instance, using 95% ethanol as the recrystallization solvent led to a product yield of 93.7% with a purity of 96.8%. google.com

| Optimization Target | Methodology | Key Reagents | Reported Outcome |

|---|---|---|---|

| Precursor (Disodium Salt) Synthesis | Selective crystallization from a mixed solvent system google.com | 1,4-dichlorobutane, Sodium Sulfite, Water, Ethanol/Methanol google.com | Yield: up to 93.7%; Purity: up to 96.8%; Reduced reaction time (8 hrs) google.com |

| Acidification Step | Direct reaction with HCl solution followed by filtration/concentration wipo.int | Disodium 1,4-butanedisulfonate, Hydrogen Chloride Solution wipo.int | Simplified operation, high purity without refining, reduced solvent use wipo.int |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For butane-1,4-disulfonic acid hydrate, NMR studies are crucial for confirming the connectivity of the butane backbone and the presence of the sulfonic acid groups.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

In the ¹H-NMR spectrum of butane-1,4-disulfonic acid, the symmetry of the molecule dictates the number and type of signals observed. The four-carbon chain contains two chemically equivalent methylene groups. The protons on the carbons adjacent to the sulfonyl groups (C1 and C4) are expected to be deshielded and appear at a lower field compared to the protons on the inner carbons (C2 and C3).

When dissolved in a deuterated solvent such as deuterium (B1214612) oxide (D₂O), the acidic protons of the sulfonic acid groups and the water of hydration will exchange with the deuterium, and their signals are typically not observed or appear as a broad singlet. The spectrum is therefore dominated by the signals from the butane chain.

A representative ¹H-NMR spectrum would show two multiplets. The protons on the carbons alpha to the sulfonic acid groups (α-protons) would appear as a triplet, and the protons on the beta carbons (β-protons) would also appear as a triplet due to coupling with the adjacent methylene group.

Table 1: Representative ¹H-NMR Data for Butane-1,4-disulfonic Acid Moiety in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Triplet | 4H | α-CH₂ |

| ~1.8 - 2.0 | Triplet | 4H | β-CH₂ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The data is inferred from the spectrum of its disodium salt.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of butane-1,4-disulfonic acid, only two distinct signals are expected in the proton-decoupled ¹³C-NMR spectrum. The carbons directly attached to the electron-withdrawing sulfonic acid groups (C1 and C4) will be deshielded and resonate at a higher chemical shift (downfield) compared to the inner carbons (C2 and C3).

Table 2: Representative ¹³C-NMR Data for Butane-1,4-disulfonic Acid Moiety in D₂O

| Chemical Shift (ppm) | Assignment |

| ~50 - 55 | C1, C4 |

| ~20 - 25 | C2, C3 |

Note: The chemical shifts are approximate and based on data for its disodium salt.

Two-Dimensional NMR Techniques for Molecular Connectivity

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning proton and carbon signals and confirming the molecular structure. researchgate.netyoutube.com

A COSY experiment on butane-1,4-disulfonic acid would show a cross-peak between the signals of the α-protons and the β-protons, confirming their coupling and thus their adjacent positions in the butane chain. researchgate.netsdsu.edu

An HSQC experiment correlates the proton signals with the signals of the carbons to which they are directly attached. researchgate.netyoutube.com For butane-1,4-disulfonic acid, the HSQC spectrum would show a correlation between the α-proton signal and the C1/C4 carbon signal, and another correlation between the β-proton signal and the C2/C3 carbon signal, thereby confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

In negative ion mode ESI-MS, the deprotonated molecule is observed. For butane-1,4-disulfonic acid (anhydrous molecular weight: 218.25 g/mol ), the singly charged deprotonated molecule [M-H]⁻ would have an m/z of 217.0. A doubly charged ion [M-2H]²⁻ at m/z 108.0 could also be detected. The presence of water of hydration would not be directly observed in the primary ion, as it is lost during the ionization process.

Table 3: Predicted Mass Spectrometry Data for Butane-1,4-disulfonic Acid

| Adduct | Calculated m/z |

| [M-H]⁻ | 217.0 |

| [M-2H]²⁻ | 108.0 |

| [M+Na-2H]⁻ | 239.0 |

Note: Data is for the anhydrous molecule. The hydrate form would yield the same ions under typical MS conditions.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Assemblies

X-ray Diffraction (XRD) is the primary technique for determining the solid-state structure of crystalline materials. nih.govwikipedia.orgresearchgate.net For this compound, powder X-ray diffraction (PXRD) can be used to obtain a characteristic "fingerprint" of its crystalline form. This pattern of diffraction peaks, defined by their positions (2θ angles) and intensities, is unique to a specific crystalline structure.

The presence of water molecules within the crystal lattice of the hydrate form will result in a different PXRD pattern compared to the anhydrous form. This makes PXRD a powerful tool for distinguishing between different hydration states of a compound. youtube.com For example, the experimental lattice parameters for the monohydrate of Alizarin Red S, another organic sulfonic acid, were determined using powder X-ray diffraction, highlighting the utility of this technique for hydrated compounds. mdpi.com

While specific XRD data for this compound is not publicly available, a typical analysis would involve comparing the experimental diffractogram to reference patterns or using it to monitor phase transitions upon heating, which would show the loss of water at a specific temperature.

High-Performance Liquid Chromatography (HPLC) in Research Purity Assessment and Complex Mixture Separations

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. sielc.com In a research context, HPLC is crucial for assessing the purity of synthesized this compound and for separating it from starting materials, by-products, or other components in a complex matrix. sielc.comhelixchrom.com

A reverse-phase HPLC method is often suitable for the analysis of sulfonic acids. sielc.com Due to the high polarity of butane-1,4-disulfonic acid, a polar-embedded or polar-endcapped C18 column, or a phenyl-type column, could provide adequate retention and peak shape. mtc-usa.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the sulfonic acid groups. sielc.com

An application note for the analysis of p-toluenesulfonic acid monohydrate, a similar compound, utilized a phenyl hydride column with a mobile phase of water and acetonitrile with 0.1% formic acid, demonstrating a robust method for analyzing hydrated sulfonic acids. mtc-usa.com Detection is commonly achieved using a UV detector, typically at a low wavelength around 210 nm, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. sielc.comsielc.com

Table 4: Example HPLC Method Parameters for Sulfonic Acid Analysis

| Parameter | Condition |

| Column | Phenyl Hydride, 4.6 x 75 mm, 4 µm |

| Mobile Phase | 85:15 (v/v) Water:Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 2 µL |

Note: This is an example method based on the analysis of a similar compound, p-toluenesulfonic acid monohydrate, and may require optimization for this compound. mtc-usa.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. By determining the mass percentages of the constituent elements, researchers can confirm the stoichiometry of this compound. The molecular formula for Butane-1,4-disulfonic acid monohydrate is C₄H₁₂O₇S₂.

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), oxygen (O), and sulfur (S). These theoretical values serve as a benchmark against which experimentally determined values are compared to ascertain the purity and correctness of the compound's formula.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 20.34 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.12 |

| Oxygen | O | 16.00 | 7 | 112.00 | 47.41 |

| Sulfur | S | 32.07 | 2 | 64.14 | 27.15 |

| Total | 236.276 | 100.00 |

Experimental findings from elemental analysis of a purified sample of this compound would be expected to closely match these theoretical percentages to confirm its stoichiometric identity.

Thermal Analysis (TG, DTG) for Investigating Stability and Hydration States

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are pivotal in understanding the thermal stability of a compound and characterizing its hydrated forms. TGA measures the change in mass of a sample as a function of temperature, while DTG is the first derivative of the TGA curve, showing the rate of mass loss.

For this compound, a TGA analysis would reveal distinct mass loss steps corresponding to dehydration and subsequent decomposition. The initial mass loss, occurring at a lower temperature range, would correspond to the loss of the water molecule of hydration. Studies on similar hydrated sulfonic acid compounds, such as Nafion membranes, have shown that strongly bound water can remain in the structure until relatively high temperatures, with dehydration potentially occurring at temperatures up to and beyond 140°C. rsc.org The decomposition of the sulfonic acid groups themselves typically occurs at higher temperatures, often around 300°C, characterized by the evolution of sulfur dioxide (SO₂). rsc.org

The DTG curve is particularly useful for resolving these events, showing a distinct peak for each mass loss step. The temperature at the peak of the DTG curve indicates the point of the maximum rate of mass loss for that specific event.

Expected Thermal Events for this compound:

| Thermal Event | Expected Temperature Range (°C) | Mass Loss (%) | Corresponding Species Lost |

| Dehydration | ~100 - 150 | ~7.6 | H₂O |

| Decomposition | > 250 | Variable | SO₂, and other volatile fragments |

The precise temperatures and mass loss percentages from experimental TGA/DTG data would provide invaluable information on the thermal stability profile of this compound and confirm the presence and stoichiometry of the water of hydration. The hydrothermal stability of alkyl sulfonic acids is generally considered to be superior to that of their aromatic counterparts. brandeis.edu

Chemical Reactivity and Mechanistic Investigations of Butane 1,4 Disulfonic Acid

Acid-Base Equilibrium and Protonation Dynamics in Research Systems

Butane-1,4-disulfonic acid is characterized as a strong acid, a property attributable to the stability of its conjugate base. youtube.com Sulfonic acids, in general, are significantly more acidic than their carboxylic acid counterparts. For instance, p-toluenesulfonic acid and methanesulfonic acid have pKa values of -2.8 and -1.9, respectively, indicating their propensity to donate protons. wikipedia.org This strong acidity implies that in aqueous solutions, butane-1,4-disulfonic acid will readily dissociate, releasing protons and forming the butane-1,4-disulfonate anion.

The equilibrium for the dissociation of a generic diprotic acid (H₂A) in water can be represented by two steps:

H₂A(aq) + H₂O(l) ⇌ H₃O⁺(aq) + HA⁻(aq)

HA⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + A²⁻(aq)

For a strong acid like butane-1,4-disulfonic acid, these equilibria lie far to the right. The concentration of hydronium ions (H₃O⁺) in a solution of a strong acid is considerably greater than 1.0 × 10⁻⁷ M at 25°C. libretexts.org

The protonation state of similar sulfonic acid groups, such as those in the polymer electrolyte membrane Nafion, has been shown to be highly dependent on the level of hydration. nih.gov Molecular dynamics simulations of Nafion have revealed that the degree of deprotonation of the sulfonic acid groups varies significantly with water content. nih.gov As hydration increases, more sulfonic acid groups deprotonate, influencing the local structure and transport properties within the material. nih.gov While butane-1,4-disulfonic acid is a small molecule, these findings on Nafion suggest that the local environment and water availability can play a crucial role in its protonation dynamics.

The acid-base behavior of butane-1,4-disulfonic acid is fundamental to its application as an acid catalyst in various organic reactions, where it effectively protonates substrates to facilitate chemical transformations.

Formation of Salts and Esters: Elucidation of Reaction Mechanisms and Synthetic Utility

The sulfonic acid groups of butane-1,4-disulfonic acid readily undergo reactions to form salts and esters, which have significant synthetic utility.

Salt Formation:

As a strong acid, butane-1,4-disulfonic acid reacts with bases in neutralization reactions to form butane-1,4-disulfonate salts. smolecule.com A common example is the reaction with sodium hydroxide (B78521) to produce sodium butane-1,4-disulfonate. The synthesis of the disodium (B8443419) salt can also be achieved through the reaction of 1,4-dihalogenated butanes, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane (B89584), with sodium sulfite (B76179) in an aqueous solution. google.comgoogle.com This reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion displaces the halide. The resulting sodium 1,4-butanedisulfonate can then be acidified, for example with hydrogen chloride in methanol (B129727), to yield the free butane-1,4-disulfonic acid. chemicalbook.com

Esterification:

Butane-1,4-disulfonic acid can react with alcohols under acidic conditions to form sulfonate esters. smolecule.com This esterification is a crucial reaction for converting alcohols into good leaving groups for nucleophilic substitution and elimination reactions. youtube.com The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. youtube.com

The general reaction for the formation of a sulfonate ester from an alcohol and a sulfonyl chloride (a derivative of sulfonic acid) is as follows:

R-OH + R'-SO₂Cl → R-O-SO₂-R' + HCl

While this shows the reaction with a sulfonyl chloride, direct esterification of sulfonic acids with alcohols is also possible, typically requiring removal of water to drive the equilibrium towards the product.

The synthetic utility of these derivatives is extensive. For example, 1,4-butane sultone, a cyclic ester of 4-hydroxybutanesulfonic acid, is a valuable sulfo-alkylating agent used to introduce the sulfobutyl group into various molecules, thereby increasing their water solubility. wikipedia.org This is particularly useful in the development of drug delivery systems and fluorescent markers. wikipedia.org

Redox Chemistry: Exploration of Oxidation and Reduction Pathways

The sulfur atoms in the sulfonic acid groups of butane-1,4-disulfonic acid are in their highest oxidation state (+6). Consequently, the compound is generally resistant to further oxidation. However, the sulfonic acid group can be involved in redox processes under specific conditions.

Oxidation:

While the sulfonic acid group itself is not readily oxidized, the term "oxidation" in the context of sulfonic acids can sometimes refer to the further oxidation of related sulfur-containing functional groups. For instance, cysteine thiols can be oxidized to sulfenic acids (SOH), which can then be further oxidized to sulfinic acids (SO₂H) and finally to sulfonic acids (SO₃H). nih.govnih.gov This indicates that the sulfonic acid represents a stable, terminally oxidized state for sulfur in many organic systems.

Reduction:

Reduction of sulfonic acids is a more common transformation. Although less frequent, butane-1,4-disulfonic acid can be reduced under specific conditions using strong reducing agents like lithium aluminum hydride. The reduction of arenesulfonyl chlorides, which are derivatives of sulfonic acids, can be promoted by samarium metal in DMF, leading to the formation of disulfides.

The redox chemistry of sulfonic acids and their derivatives is integral to various biological and industrial processes. For example, protein thiols can act as sacrificial antioxidants, being oxidized to protect other molecules from damage. nih.gov

Intermolecular Interactions within Supramolecular Architectures

The ability of butane-1,4-disulfonic acid and its corresponding disulfonate anion to form non-covalent interactions is critical to its role in the formation of supramolecular structures. These interactions are driven by the charged and polar nature of the sulfonic acid groups.

The butane-1,4-disulfonate anion, with its two negatively charged sulfonate groups, can participate in strong electrostatic interactions with metal cations and positively charged organic molecules. This has been exploited in the synthesis of various coordination polymers and metal-organic frameworks (MOFs). For instance, it has been used in the synthesis of phthalocyanine (B1677752) complexes with metals like mercury and zinc.

Furthermore, the sulfonic acid groups are excellent hydrogen bond donors, and the sulfonate groups are effective hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks. Research on insulin (B600854) stabilization has shown that butane-1,4-disulfonic acid can stabilize insulin hexamers through interactions with histidine residues, in a manner analogous to benzene-1,4-disulfonic acid.

The flexible butane (B89635) chain allows the two sulfonate groups to adopt various conformations, enabling the molecule to act as a versatile linker or guest in different supramolecular assemblies. The interplay of electrostatic interactions, hydrogen bonding, and the conformational flexibility of the butane backbone dictates the final structure and properties of these complex architectures.

Theoretical and Computational Studies on Butane 1,4 Disulfonic Acid Hydrate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics, utilized to investigate the electronic structure of many-body systems. It has been extensively applied to understand the properties of molecules like butane-1,4-disulfonic acid hydrate (B1144303). DFT methods are frequently used to model the structure and properties of organic materials. mdpi.com

The acidity of a compound is a fundamental chemical property, and DFT calculations can predict pKa values with considerable accuracy. For butane-1,4-disulfonic acid, the two sulfonic acid groups are the primary determinants of its acidic nature. Computational studies can explore deprotonation energies and the stability of the resulting anions to predict this acidity. rsc.org DFT calculations have been successfully used to investigate the acidity of various alkyl sulfonic acids by modeling the structures and analyzing the effects of hydrogen bonding. researchgate.net

Intramolecular hydrogen bonding (IHB) significantly influences a molecule's conformation and reactivity. uni-halle.de In butane-1,4-disulfonic acid, hydrogen bonding can occur between the two sulfonic acid groups or involve the hydrate's water molecule. DFT is employed to identify the most stable conformations and quantify the energetic stabilization from these IHBs. nih.gov Studies on similar disulfonic acid compounds show that both intramolecular and intermolecular hydrogen bonds can coexist, and their formation is crucial for stabilizing the geometry and increasing acidity. acs.org The strength of these bonds is estimated by analyzing bond lengths, angles, and calculated vibrational frequencies. For instance, in related substituted benzenesulfonic acids, DFT has shown that the sulfonic group can act as either a hydrogen bond donor or acceptor, which significantly affects the deprotonation energy and, therefore, the compound's acidity. mdpi.com

Table 1: Representative Intramolecular Hydrogen Bond (IHB) Analysis using DFT

This table illustrates typical data obtained from DFT calculations to analyze IHB in molecules similar to butane-1,4-disulfonic acid. The data is hypothetical and for illustrative purposes.

| Parameter | Conformer A (IHB) | Conformer B (No IHB) |

| Relative Energy (kcal/mol) | 0.00 | +3.5 |

| H-Bond Length (Å) | 1.85 | N/A |

| H-Bond Angle (degrees) | 165.0 | N/A |

| O-H Vibrational Frequency (cm⁻¹) | 3450 (shifted) | 3650 (free) |

DFT calculations offer a detailed depiction of the electronic structure of butane-1,4-disulfonic acid hydrate, including electron density distribution, molecular orbital energies, and electrostatic potential maps. researchgate.net Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept them. The energy difference between these two, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. researchgate.net

From the electronic structure, a range of reactivity descriptors can be derived. scielo.org.mx These descriptors, often referred to as Conceptual DFT, quantify the reactivity of a system through various indices. nih.gov

Global Hardness and Softness: Derived from the HOMO-LUMO gap, these concepts describe the molecule's resistance to change in its electron distribution. A large gap signifies a "hard" molecule (less reactive), while a small gap indicates a "soft" molecule (more reactive).

Electronegativity: Measures the molecule's power to attract electrons.

Electrophilicity Index: Quantifies the electrophilic nature of a molecule, indicating its propensity to accept electrons.

These computational descriptors provide a quantitative framework for predicting the reactive behavior of this compound in various chemical environments. mdpi.com

Table 2: Calculated Electronic Properties and Reactivity Descriptors

This table shows representative electronic properties and reactivity descriptors for a molecule like butane-1,4-disulfonic acid, as would be calculated using DFT. The values are illustrative.

| Descriptor | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.35 | Electron-donating ability |

| LUMO Energy | -0.05 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Chemical stability and reactivity |

| Global Hardness (η) | 0.15 | Resistance to electron cloud change |

| Electronegativity (χ) | 0.20 | Electron-attracting tendency |

| Electrophilicity Index (ω) | 0.067 | Propensity to act as an electrophile |

Molecular Modeling and Simulation Techniques

While DFT focuses on the detailed electronic properties of individual molecules, molecular modeling and simulation techniques are essential for studying larger systems and dynamic processes. These methods allow for the investigation of this compound's interactions with biological targets or its behavior in a solution.

Molecular docking is a computational method that predicts how a ligand, such as this compound, binds to a receptor, which is typically a protein or other biological macromolecule. nih.gov This technique is fundamental in drug discovery for screening potential therapeutic agents. nih.govtandfonline.com The docking process evaluates numerous possible orientations of the ligand within the target's binding site and scores them to estimate binding affinity. acs.org For a highly charged molecule like butane-1,4-disulfonic acid, docking would likely predict strong electrostatic interactions and hydrogen bonds with corresponding residues in a protein's active site. The results provide crucial insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectory of every atom over time based on classical mechanics. nih.govnih.gov This allows for the study of the conformational flexibility of butane-1,4-disulfonic acid, its interactions with solvent molecules, and the stability of its complexes. researchgate.netmdpi.com For instance, an MD simulation can be used to validate a binding pose predicted by molecular docking. By simulating the complex over nanoseconds, researchers can assess its stability by monitoring metrics like the root-mean-square deviation (RMSD), providing a more realistic and dynamic picture of the binding event. miami.edu

While docking provides rapid binding predictions, its scoring functions can lack accuracy in estimating binding affinity. More rigorous methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used for more precise binding free energy estimations. nih.govresearchgate.net These "end-point" methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding. nih.govrsc.org Typically applied to snapshots from an MD simulation, MM-PBSA/GBSA calculations can rank different ligands by their binding affinities and dissect the energetic contributions (e.g., van der Waals, electrostatic, solvation) to the binding event. nih.govrsc.org However, the accuracy of these methods can be system-dependent and influenced by calculation parameters like the solute dielectric constant. nih.govrsc.org

Table 3: Sample MM-PBSA Binding Free Energy Decomposition

This table presents a hypothetical breakdown of the energetic contributions to the binding of butane-1,4-disulfonic acid to a target protein, as determined by MM-PBSA calculations.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔEvdW) | -35.5 |

| Electrostatic Energy (ΔEelec) | -50.2 |

| Polar Solvation Energy (ΔGpolar) | +60.8 |

| Non-Polar Solvation Energy (ΔGnonpolar) | -4.1 |

| Total Binding Free Energy (ΔGbind) | -29.0 |

Prediction of Interaction Mechanisms with Macromolecular Systems

While direct theoretical and computational studies on the interaction of this compound with macromolecular systems are not extensively documented in publicly available literature, significant insights can be drawn from studies of structurally similar compounds. The primary modes of interaction for a molecule like butane-1,4-disulfonic acid are predicted to be driven by its highly polar sulfonate groups and its flexible aliphatic butane (B89635) linker.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are standard tools for predicting how such a compound would bind to a macromolecule, like a protein. Molecular docking could predict the most likely binding poses within a protein's active or allosteric site, while MD simulations could provide information on the stability of these poses over time. The binding affinity is often estimated using methods like MM-PBSA/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area).

A key predicted interaction mechanism is the formation of strong electrostatic interactions and hydrogen bonds between the negatively charged sulfonate groups and positively charged or polar amino acid residues on the protein surface. Arginine, lysine, and histidine are key examples of residues that could form strong salt bridges with the sulfonate moieties.

A pertinent example from structural biology involves a closely related compound, (2R,3R)-2,3-bis(oxidanyl)butane-1,4-disulfonic acid . A study on the enzyme UDP-N-acetylglucosamine 3-dehydrogenase GnnA from Acidithiobacillus ferrooxidans utilized X-ray crystallography and molecular dynamics simulations to elucidate its interaction in the enzyme's active site. rcsb.orgpdbj.org This provides a scientifically grounded model for how a butane-disulfonic acid scaffold can be recognized by a protein.

In the crystal structure (PDB ID: 7BVJ), the ligand is observed in the active site, and its binding mode offers a template for understanding potential interactions. rcsb.org The sulfonate groups are positioned to interact with key residues, stabilizing the ligand's position. The study combined these structural data with molecular dynamics simulations to understand the substrate recognition and the catalytic mechanism of the enzyme. rcsb.orgpdbj.org

The predicted interactions for a butane-disulfonic acid derivative, based on this structural and computational study, are summarized below.

| Interacting Protein Residue | Type of Interaction with Ligand | Predicted Role |

| Lysine (e.g., K91 in GnnA) | Electrostatic, Hydrogen Bond | Anchoring the sulfonate group, potential catalytic role. rcsb.orgpdbj.org |

| Histidine (e.g., H164 in GnnA) | Electrostatic, Hydrogen Bond | Stabilizing the ligand, potential catalytic base. rcsb.orgpdbj.org |

| Arginine | Electrostatic (Salt Bridge) | Strong binding to the negatively charged sulfonate groups. |

| Serine/Threonine | Hydrogen Bond | Interaction with the sulfonate oxygen atoms. |

| Backbone Amides | Hydrogen Bond | Stabilization of the ligand in the binding pocket. |

This table illustrates the types of non-covalent interactions that would likely govern the binding of this compound to a macromolecular target. The flexible butane chain would allow the two sulfonate groups to orient themselves optimally to engage with binding partners on a protein surface.

Advanced Research Applications of Butane 1,4 Disulfonic Acid Hydrate

Catalysis in Organic Transformations

Butane-1,4-disulfonic acid hydrate's strong Brønsted acid character positions it as a highly effective catalyst in a wide array of organic transformations. Its ability to donate protons facilitates numerous reactions, leading to high yields and efficiencies.

Role as a Brønsted Acid Catalyst in Complex Organic Syntheses

As a potent Brønsted acid, butane-1,4-disulfonic acid is instrumental in catalyzing complex organic syntheses. Its strong acidic nature allows it to effectively protonate substrates, thereby enhancing reaction rates and yields in various transformations. This catalytic activity is crucial in the synthesis of fine chemicals and pharmaceutical intermediates. For instance, it has been successfully employed in the synthesis of sulfonate esters and other derivatives. The compound's high solubility in water and its reactive nature, when compared to its disodium (B8443419) salt form, allow it to participate in a broader range of chemical reactions.

One notable application is in the synthesis of bis(indolyl)methanes, which are significant motifs in many biologically active compounds. The synthesis typically involves an electrophilic substitution reaction between an indole (B1671886) and a carbonyl compound, a process often catalyzed by a protic acid like butane-1,4-disulfonic acid. researchgate.netrsc.orgijsrch.com Similarly, it can be used in the synthesis of quinoxalines, another class of heterocyclic compounds with diverse biological activities, by catalyzing the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.govorganic-chemistry.orgrsc.orgmdpi.com

Catalytic Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Butane-1,4-disulfonic acid has demonstrated its utility as a catalyst in such reactions. Its ability to activate multiple substrates simultaneously makes it an excellent candidate for promoting complex MCRs. google.comsigmaaldrich.com

A key example is the acid-catalyzed multi-component condensation reaction for the formation of bis(indolyl)methanes, which involves one equivalent of an aromatic aldehyde and two equivalents of an indole in a suitable solvent. researchgate.net The strong acidity of butane-1,4-disulfonic acid facilitates this transformation efficiently.

Development of Heterogeneous and Homogeneous Catalysis Paradigms

Butane-1,4-disulfonic acid can be utilized in both homogeneous and heterogeneous catalysis systems. sigmaaldrich.comglpbio.com In homogeneous catalysis, it dissolves in the reaction medium, providing excellent accessibility of the catalytic sites to the reactants. This often leads to high reaction rates and selectivity.

For the development of more sustainable processes, immobilizing the acid on a solid support can create a heterogeneous catalyst. This approach simplifies catalyst separation from the reaction mixture and allows for its reuse, which is economically and environmentally advantageous. Research in this area focuses on developing robust supported catalysts that maintain high activity and stability over multiple reaction cycles.

Material Science and Polymer Chemistry

The unique bifunctional nature of butane-1,4-disulfonic acid, possessing two sulfonic acid groups, makes it a valuable building block in the realm of material science and polymer chemistry.

Building Block for Polymer Synthesis: Polyesters and Polyamides

Butane-1,4-disulfonic acid serves as a monomer for the synthesis of various polymers, including polyesters and polyamides. nih.gov In the synthesis of polyesters, it can be reacted with diols. The resulting polymers incorporate the sulfonate groups into the polymer backbone, which can impart unique properties such as improved thermal stability, flame retardancy, and ion-exchange capabilities.

The synthesis of polyesters often involves the condensation of a dicarboxylic acid with a diol. chemhume.co.uk While butane-1,4-disulfonic acid is not a dicarboxylic acid, its di-acidic nature allows it to react in a similar manner with diols to form polyester-like structures. For instance, polyesters are commonly synthesized from diols like 1,4-butanediol (B3395766) and dicarboxylic acids. nih.govnih.govgoogle.comgoogle.com The incorporation of the sulfonic acid groups from butane-1,4-disulfonic acid can lead to polymers with enhanced properties. Similarly, it can be used in the synthesis of polyamides by reacting with diamines. chemhume.co.uk

Development of Novel Electrolyte Systems for Energy Storage Technologies

Aqueous electrolytes are gaining significant attention for next-generation energy storage due to their inherent safety and environmentally friendly characteristics. umd.edu However, a primary obstacle has been their limited electrochemical stability window, which restricts the operating voltage of aqueous batteries and consequently their energy density. umd.edu Innovations in electrolyte systems are addressing these limitations, paving the way for high-energy-density aqueous batteries. umd.edu

The development of fluorine-free electrolytes is a critical area of research aimed at creating more sustainable and environmentally benign battery technologies. rsc.org Traditional fluorinated electrolytes pose environmental risks due to their potential to form toxic gases and contribute to greenhouse gas emissions. rsc.orgresearchgate.net Consequently, there is a significant push to design high-performance, non-flammable, and low-cost fluorine-free alternatives. rsc.org

Research has focused on creating "solvent-in-salt" (SIS) electrolytes, which are highly concentrated electrolytes that exhibit unique properties. rsc.org While most SIS electrolytes are based on fluorinated salts, recent studies have explored fluorine-free options. rsc.orgdiva-portal.org One such study investigated electrolytes composed of sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP) and tris(2-(2-ethoxyethoxy)ethyl)phosphate (TEOP). rsc.orgdiva-portal.org These fluorine-free systems have shown agreeable thermal stabilities and improved anodic stabilities, providing a basis for the further development of fluorine-free SIS electrolytes for sodium batteries. rsc.orgdiva-portal.org

The move away from fluorine is also evident in the development of electrolytes for lithium-ion batteries (LIBs). researchgate.net Fluorine-free lithium battery electrolytes have been prepared using lithium salts with nitrile-based anions, such as LiB(CN)4 or LiDCTA. researchgate.net These electrolytes have been successfully cycled in Li/LiFePO4 cells, demonstrating their potential as viable alternatives to their fluorinated counterparts. researchgate.net However, challenges related to anodic stability and performance at elevated temperatures remain and are areas of active research. researchgate.net

The following table summarizes key research findings in the development of fluorine-free battery electrolytes:

| Electrolyte System | Key Findings | Reference |

| Sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP) and tris(2-(2-ethoxyethoxy)ethyl)phosphate (TEOP) | Agreeable thermal stability up to 270 °C and improved anodic stability. | rsc.orgdiva-portal.org |

| Lithium salts with nitrile-based anions (LiB(CN)4 or LiDCTA) | Successfully cycled in Li/LiFePO4 cells with up to 98% Coulombic efficiency at room temperature. | researchgate.net |

| Sodium tetraphenylborate (B1193919) (NaBPh4) and 1,2-dimethoxyethane (B42094) (DME) | Enables highly reversible plating/stripping of sodium metal negative electrodes. | researchgate.net |

Design of Supramolecular Assemblies and Coordination Cages

Butane-1,4-disulfonic acid and its derivatives play a role in the construction of complex, self-assembled molecular architectures. These structures are formed through non-covalent interactions, leading to highly organized three-dimensional entities with specific functions.

Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules with a high degree of specificity. This molecular recognition is fundamental to many biological processes and has applications in areas such as sensing, catalysis, and drug delivery. Water-soluble coordination cages, which are three-dimensional structures built from metal ions and organic ligands, can act as hosts. acs.org The design of these cages often incorporates functionalities to ensure water solubility, such as the strategic placement of sulfonate groups. acs.orgnih.gov For instance, a water-soluble tetrahedral cage built with 4,4′-diaminobiphenyl-2,2′-disulfonic acid has been shown to bind a variety of neutral organic molecules within its hydrophobic internal cavity. acs.orgnih.gov

Hydrogen bonding is a key directional force in the self-assembly of supramolecular structures. mdpi.comrsc.org The precise arrangement of hydrogen bond donors and acceptors on molecular components dictates the final architecture of the assembly. In the solid state, organic silanediols have been shown to co-assemble with bifunctional heterocycles through distinct hydrogen-bonding patterns to form supramolecular structures. rsc.org Similarly, the self-assembly of amphiphilic salts containing both hydrogen bond donating and accepting groups can lead to a variety of hydrogen bonding modes, resulting in complex, "frustrated" systems. researchgate.net In some cases, these interactions can lead to the formation of one-dimensional supramolecular polymers. mdpi.com

The creation of water-soluble coordination cages is a significant challenge in supramolecular chemistry, primarily because the organic ligands used are often not soluble in water. acs.orgnih.gov A common strategy to overcome this is to functionalize the ligands with water-solubilizing groups, such as sulfonates. acs.orgnih.gov The resulting cages often possess a hydrophobic inner cavity, making them suitable for encapsulating nonpolar guest molecules in an aqueous environment. acs.orgnih.gov For example, an anionic tetrahedral cage with exterior-facing sulfonate groups exhibits high aqueous solubility and can encapsulate a range of guest molecules. acs.orgnih.gov

Analytical Methodologies for Complex Mixture Separations

Butane-1,4-disulfonic acid is utilized in analytical chemistry, particularly as a component in the mobile phase for high-performance liquid chromatography (HPLC). Its properties facilitate the separation of various analytes. A reverse-phase (RP) HPLC method has been developed for the analysis of butane-1,4-disulfonic acid itself. sielc.com This method uses a mobile phase consisting of acetonitrile (B52724), water, and an acid, such as phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Applications in High-Performance Liquid Chromatography (HPLC) as a Mobile Phase Component

In the field of analytical chemistry, Butane-1,4-disulfonic acid and its salts are utilized as components of the mobile phase in High-Performance Liquid Chromatography (HPLC), particularly in a technique known as ion-pair chromatography. spectrumchemical.comcdhfinechemical.com This method is essential for the separation of ionic and highly polar analytes on reverse-phase columns, which are typically composed of non-polar stationary phases. itwreagents.com

The fundamental principle of ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. cdhfinechemical.com This reagent, in this case, the butane-1,4-disulfonate anion, possesses an ionic head and a non-polar hydrocarbon tail. It interacts with ionic analytes of the opposite charge in the sample to form a neutral, or less polar, ion-pair. spectrumchemical.comitwreagents.com This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and enabling the separation of compounds that would otherwise elute quickly with little to no resolution. itwreagents.com

Butane-1,4-disulfonic acid can be employed in reverse-phase HPLC methods under straightforward conditions. sielc.comsielc.com A typical mobile phase might consist of a mixture of acetonitrile, water, and an acid such as phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, the less volatile phosphoric acid is often substituted with formic acid. sielc.comsielc.com The use of smaller particle size columns, such as those with 3 µm particles, can be implemented for faster ultra-performance liquid chromatography (UPLC) applications. sielc.comsielc.com These HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com

The selection of an appropriate ion-pairing reagent is critical for successful separation. The alkyl chain length of the reagent influences the retention of the analyte; a longer chain generally results in greater retention. The concentration of the ion-pairing reagent in the mobile phase also plays a crucial role in controlling the retention of the sample components.

For the analysis of acidic samples, quaternary ammonium (B1175870) salts can be added to a mobile phase adjusted to a neutral pH (around 7.5). Under these conditions, the acidic analytes are ionized and can form a neutral ion-pair with the quaternary ammonium salt, allowing for their retention and separation on a reverse-phase system. Conversely, for basic samples, alkyl sulfonates like butane-1,4-disulfonate are used in an acidic mobile phase. The low pH ensures that the basic analytes are protonated and can then form an ion-pair with the negatively charged sulfonate groups.

A significant advantage of using alkyl sulfonates such as butane-1,4-disulfonate is their minimal UV absorption, which is crucial when using UV detectors for analyte detection. itwreagents.com This ensures that the reagent itself does not interfere with the sensitive detection of the target compounds. itwreagents.com

Table 1: HPLC Analysis Parameters for Butane-1,4-disulfonic Acid

| Parameter | Details | Source |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.comsielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Application | Reverse Phase (RP) HPLC | sielc.com |

| Scalability | Suitable for preparative separation and impurity isolation | sielc.comsielc.com |

Precursor Chemistry for Advanced Organic Compounds

Butane-1,4-disulfonic acid hydrate (B1144303) serves as a versatile precursor in the synthesis of a variety of advanced organic compounds. Its bifunctional nature, with two sulfonic acid groups at either end of a four-carbon chain, allows for a range of chemical transformations.

The sulfonic acid groups of butane-1,4-disulfonic acid can be converted into sulfonate esters. This transformation is a standard reaction in organic chemistry. While direct esterification of sulfonic acids can be challenging, the more common approach involves converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride, which then readily reacts with an alcohol to form the corresponding sulfonate ester.

These sulfonate esters are valuable intermediates in their own right. The sulfonate group is an excellent leaving group, making these esters useful in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups onto the butane (B89635) backbone, leading to the synthesis of diverse and complex molecules.

Butane-1,4-disulfonic acid and its derivatives are key intermediates in the synthesis of several specific and commercially important organic compounds.

One notable example is its role in the synthesis of 1,4-butane sultone . google.compatsnap.comwikipedia.org This compound is a cyclic sulfonate ester and a potent sulfonating agent used in the synthesis of biological buffers and as an additive for lithium-ion batteries. google.com The synthesis of 1,4-butane sultone can be achieved through the cyclization of 4-hydroxybutanesulfonic acid, which itself can be derived from butane-1,4-disulfonic acid or its precursors. wikipedia.org For instance, the disodium salt of butane-1,4-disulfonic acid can be converted to the disulfonic acid via an acidic ion exchanger. wikipedia.org Subsequent heating under reduced pressure causes the elimination of water and the formation of two molecules of 1,4-butane sultone. wikipedia.org Another route involves the reaction of 4-chlorobutan-1-ol with sodium sulfite (B76179) to produce the sodium salt of 4-hydroxybutane-1-sulfonic acid, which is then acidified and cyclized to 1,4-butane sultone. wikipedia.org

Furthermore, butane-1,4-disulfonic acid is a precursor to S-Adenosyl-L-methionine 1,4-butanedisulfonate . sigmaaldrich.com This compound is a stable salt of S-Adenosyl-L-methionine (SAMe), a crucial biological molecule involved in numerous metabolic pathways, including the transfer of methyl groups. The use of butane-1,4-disulfonic acid to form this salt enhances the stability of the otherwise labile SAMe molecule, making it suitable for pharmaceutical and nutraceutical applications.

The disodium salt of butane-1,4-disulfonic acid is produced from the reaction of 1,4-dichlorobutane (B89584) with sodium sulfite. google.com This salt is the direct precursor to the free acid. google.com

In the field of materials science, particularly in electroplating and metal finishing, the control of crystal growth is paramount to achieving desired material properties. Butane-1,4-disulfonic acid and its derivatives have been investigated for their role as linear growth inhibitors.

By inhibiting growth in certain directions, these additives can promote a more uniform and level deposit, improve the brightness and ductility of the plated metal, and prevent the formation of undesirable dendritic or nodular growths. The effectiveness of these inhibitors is dependent on their chemical structure, concentration in the plating bath, and the specific metal being deposited. The bifunctional nature of butane-1,4-disulfonic acid suggests its potential for more complex interactions at the electrode surface, possibly acting as a bridging ligand between metal centers or adsorbing in a "lying down" orientation, thus covering a larger surface area.

Biological Activity and Mechanistic Interaction Studies

Molecular Targets and Biochemical Pathway Interactions

The interaction of Butane-1,4-disulfonic acid hydrate (B1144303) with biological molecules and pathways is a key area of investigation. Its sulfonic acid functional groups are central to its reactivity, influencing how it engages with metal ions, enzymes, and redox processes within a biological system.

Research on Interaction with Metal Ions and Enzymes: Impact on Activity

Butane-1,4-disulfonic acid and its salts have demonstrated the ability to interact with metal ions, a property that can significantly impact the activity of metalloenzymes. Research has shown that the disodium (B8443419) salt of 1,4-butanedisulfonic acid acts as a calcium chelator. biosynth.com This suggests that the sulfonic acid groups can bind to calcium ions, potentially altering the function of calcium-dependent enzymes and signaling pathways. The chelation of divalent metal ions is a known mechanism for inhibiting zinc-dependent metalloproteinases and other proteases that require calcium for stability. sigmaaldrich.com

The interaction of sulfonamide-containing compounds with the metal centers of enzymes is a well-established principle in drug design. For instance, sulfonamide inhibitors bind to the zinc(II) ion in the active site of carbonic anhydrase, a metalloenzyme. nih.gov The binding affinity of these inhibitors is highly dependent on the coordination geometry of the metal ion. This principle of metal-binding pharmacophores is crucial for the development of metalloenzyme inhibitors. nih.gov Although direct studies on Butane-1,4-disulfonic acid hydrate's effect on specific metalloenzymes are limited, its demonstrated ability to chelate calcium suggests a potential to modulate the activity of various metalloenzymes through interaction with their essential metal cofactors. The binding of heavy metal ions like lead, cadmium, and mercury to sulfur-containing amino acid residues in enzymes is a known mechanism of toxicity, leading to the inhibition of enzyme activity. chesci.com

| Compound | Interaction | Affected Metal Ion(s) | Potential Impact on Enzyme Activity | Reference |

|---|---|---|---|---|

| 1,4-Butanedisulfonic acid disodium salt | Chelation | Calcium (Ca²⁺) | Inhibition of calcium-dependent enzymes | biosynth.com |

| Sulfonamide Inhibitors | Coordination to active site metal | Zinc (Zn²⁺) in carbonic anhydrase | Inhibition of carbonic anhydrase | nih.gov |

| General Sulfonamides | Metal-Binding Pharmacophore | Various metal ions in metalloenzymes | Inhibition of metalloenzymes | nih.gov |

Investigations into Influence on Oxidation-Reduction and Enzyme Catalysis Pathways

The strong acidic nature of sulfonic acids allows them to act as catalysts in various chemical reactions, including those involving biological molecules. Supported sulfonic acids have been successfully employed as catalysts in processes like the Baeyer-Villiger oxidation and Friedel-Crafts acylation. nih.gov In the context of biochemical pathways, sulfonic acids have been shown to catalyze the transformation of fructose (B13574) into valuable organic acids, demonstrating their potential to influence metabolic pathways. mdpi.com

The influence of Butane-1,4-disulfonic acid on oxidation-reduction pathways is also a subject of interest. The oxidation of cysteine residues in proteins to sulfenic, sulfinic, and ultimately sulfonic acid is a post-translational modification that can occur under oxidative stress. The formation of sulfonic acid is generally considered an irreversible process that leads to a loss of the protein's function. nih.gov This suggests that while Butane-1,4-disulfonic acid itself is stable, its structural motif is relevant to the outcomes of oxidative damage in biological systems.

A study on 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a disulfonic acid derivative, revealed a complex influence on enzyme activity. DIDS was found to stimulate the phosphatase activity of the erythrocyte membrane Ca2+-ATPase while inhibiting its Ca2+-ATPase activity. nih.gov This dual role highlights the potential for sulfonic acid-containing molecules to act as specific modulators of enzyme function, rather than just general inhibitors.

Stabilizing Agent in Biomolecular Systems

The chemical properties of this compound suggest its potential utility as a stabilizing agent in various biomolecular applications, from preserving protein integrity to maintaining pH in sensitive biochemical assays.

Studies on Protein Stabilization (e.g., Insulin (B600854) Hexameric Subunits)

The stability of therapeutic proteins like insulin is a critical aspect of pharmaceutical formulation. While various excipients are used to stabilize insulin, such as preserving the hexameric structure, there is currently a lack of published research specifically investigating the use of this compound for the stabilization of insulin hexameric subunits. The pH of a solution can significantly affect the stability and conformation of proteins. nih.gov The acidic nature of this compound could theoretically influence the electrostatic interactions within a protein, but its efficacy as a protein-stabilizing agent, particularly for insulin, remains to be experimentally validated. The interactions of salts with proteins can also indirectly affect stability by influencing the hydrophobic interactions within the protein structure. nih.gov

Buffering Capacity in Biochemical Assays

In the realm of biochemical assays, maintaining a stable pH is paramount for ensuring the reliability and reproducibility of experimental results. patsnap.com Sulfonic acid-based buffers, such as HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), are widely used in biological research for this purpose. numberanalytics.com These "Good's buffers" are favored because they are zwitterionic at physiological pH, have low to no absorption in the UV-visible range, and, importantly, exhibit minimal interference with biological reactions, including the chelation of metal ions. rsc.org

The choice of buffer can significantly influence enzyme activity and kinetics. acs.org For instance, a study comparing HEPES, Tris-HCl, and sodium phosphate (B84403) buffers found that the kinetic parameters of a metalloenzyme were buffer-dependent. acs.org Sulfamic acid has also been explored as a buffer system in enzyme kinetics and protein folding experiments, demonstrating superior performance in maintaining enzyme activity across a broad pH range compared to traditional buffers. patsnap.com Although direct studies on this compound as a primary buffering agent in commercial assay kits are not prominent, its structural similarity to other sulfonic acid buffers suggests it could possess favorable buffering characteristics for specific biochemical applications where a stable, non-interfering acidic buffer is required.

| Buffer Type | Key Characteristics | Common Applications in Biochemical Assays | Reference |

|---|---|---|---|

| Sulfonic Acid Buffers (e.g., HEPES, PIPES) | Zwitterionic, low UV absorbance, minimal metal ion chelation | Enzyme kinetics, cell culture, protein studies | numberanalytics.comrsc.org |

| Sulfamic Acid | Maintains enzyme activity over a broad pH range | Enzyme kinetics, protein folding, protein crystallization | patsnap.com |

| This compound (potential) | Strong acid, potential for low metal chelation | Hypothetically useful in specific acidic pH range assays | N/A |

Research on Antioxidant and Antimicrobial Mechanisms

The potential for this compound to exhibit antioxidant and antimicrobial activities is an area of growing interest, driven by the diverse biological roles of organosulfur compounds.

Research on Antioxidant Mechanisms

The antioxidant potential of organosulfur compounds is a complex and varied field. Some organosulfur compounds derived from garlic, such as diallyl sulfide (B99878) and S-ethyl cysteine, have demonstrated nonenzymatic antioxidant activity in liposome (B1194612) systems. nih.gov Furthermore, certain sulfonamide derivatives have been shown to activate the Nrf2 pathway, a key regulator of the cellular antioxidant response. nih.gov

However, the presence of a sulfonic acid group does not universally confer antioxidant properties. In fact, the sulfation of some antioxidant compounds, such as certain phenolic acids, can lead to an inhibition of their antioxidant capacity. uwc.ac.za Theoretical studies on the antioxidant mechanism of other sulfur-containing heterocyclic compounds have focused on parameters like bond dissociation enthalpy and ionization potential to predict their ability to scavenge free radicals. frontiersin.org The antioxidant capacity of this compound has not been extensively studied, and it is plausible that the highly oxidized state of the sulfur atoms in the sulfonate groups may limit its ability to act as a direct free radical scavenger.

Research on Antimicrobial Mechanisms

Sulfonamides represent one of the oldest classes of synthetic antibacterial agents. nih.gov Their primary mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. drugbank.comyoutube.com By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, thereby halting bacterial growth. drugbank.com

While Butane-1,4-disulfonic acid is not a sulfonamide, the presence of the sulfonyl group is a common feature. It has been reported that the introduction of a sulfonic acid group can sometimes augment the antimicrobial activity of certain compounds. nih.gov For example, some 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids have been found to be effective antibacterial and antifungal agents. nih.gov Historically, sulfonic acids have been used for their antibacterial properties. capitalresin.com However, the specific antimicrobial mechanism of this compound has not been elucidated and may differ significantly from that of sulfonamides. Its strong acidity could contribute to a non-specific antimicrobial effect by altering the pH of the local environment to one that is inhospitable for microbial growth.

| Compound Class | Proposed/Established Mechanism | Target Organism/System | Reference |

|---|---|---|---|

| Sulfonamides | Competitive inhibition of dihydropteroate synthase, blocking folic acid synthesis | Bacteria | nih.govdrugbank.comyoutube.com |

| 4-(1H-benzoimidazol-2-yl)-benzenesulfonic acids | Not fully elucidated, but show antibacterial and antifungal activity | Bacteria and Fungi | nih.gov |

| This compound (potential) | Non-specific acidity, potential for other uncharacterized mechanisms | General antimicrobial potential | capitalresin.com |

Studies on Alleviating Acute Toxicity in Animal Models: Mechanistic Research

Research into the protective effects of this compound against acute toxicity in animal models has provided insights into its potential mechanisms of action, particularly in the context of paraquat-induced toxicity. Studies indicate that this compound can mitigate the lethal effects of paraquat (B189505), a potent herbicide known to induce severe oxidative stress.

The primary mechanism of paraquat toxicity involves the generation of reactive oxygen species (ROS), leading to cellular damage through lipid peroxidation, particularly in the lungs where paraquat accumulates. Butane-1,4-disulfonic acid has been investigated for its ability to counteract these toxic effects.

A notable study explored the efficacy of several alkyldisulfonates, including Butane-1,4-disulfonic acid (referred to as BDS in the study), in alleviating the acute toxicity of paraquat in mice and rats. The findings from this research demonstrated a significant improvement in the survival rate of mice when Butane-1,4-disulfonic acid was co-administered with paraquat. This protective effect was found to be dose-dependent.

Furthermore, the study investigated the impact of Butane-1,4-disulfonic acid on the median lethal dose (LD50) of paraquat. When administered orally in combination with paraquat, Butane-1,4-disulfonic acid was shown to increase the LD50 of paraquat, indicating a reduction in its acute toxicity.

The mechanistic basis for this protective effect appears to be linked to the suppression of lipid peroxidation. In rats exposed to paraquat, the formation of lipid peroxides in the lungs is a key indicator of oxidative damage. The co-administration of Butane-1,4-disulfonic acid was found to be effective in depressing the synthesis of these lipid peroxides. This suggests that Butane-1,4-disulfonic acid may exert its protective effect by interfering with the oxidative processes initiated by paraquat, thereby reducing damage to lung tissue. While the precise molecular interactions are a subject of ongoing investigation, the suppression of lipid peroxidation is a key finding in understanding the ameliorative properties of Butane-1,4-disulfonic acid in acute toxicity models.

Interactive Data Tables

Table 1: Effect of Butane-1,4-disulfonic acid (BDS) on the Survival Rate of Mice Treated with Paraquat (PQ)

| Treatment Group | Survival Rate (%) |

| PQ (200 mg/kg) alone | 0 |

| PQ (200 mg/kg) + BDS (8 times the dose of PQ) | 70 |

| PQ (200 mg/kg) + BDS (10 times the dose of PQ) | 100 |

Table 2: Effect of Butane-1,4-disulfonic acid (BDS) on the LD50 of Paraquat (PQ) in Mice